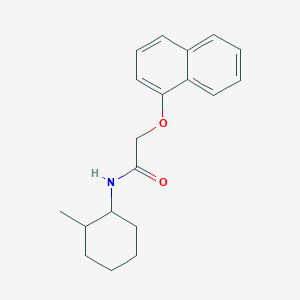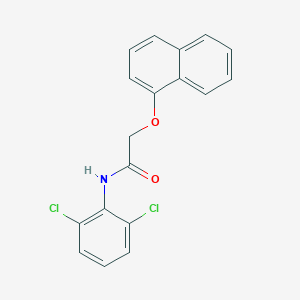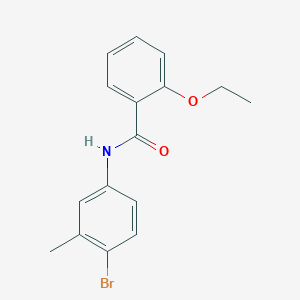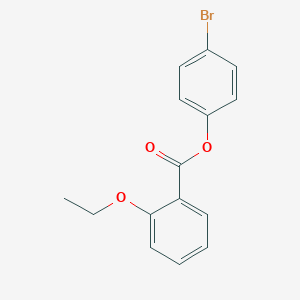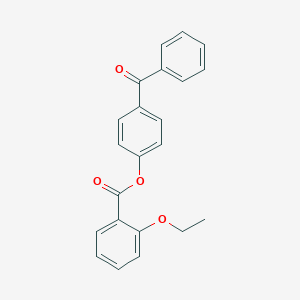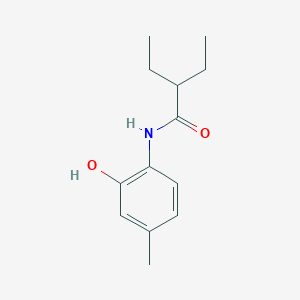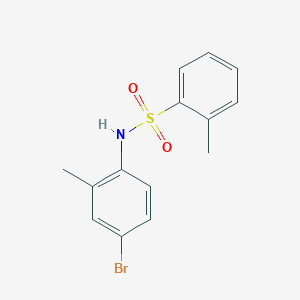
N-(4-bromo-2-methylphenyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-2-methylbenzenesulfonamide, commonly known as Br-MBS, is a chemical compound with a molecular formula of C14H14BrNO2S. It is a sulfonamide derivative that has been widely studied for its potential applications in various scientific fields.
科学的研究の応用
Br-MBS has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. Br-MBS has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
作用機序
Br-MBS inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions, which are involved in various physiological processes, including acid-base balance and transport of carbon dioxide. The inhibition of carbonic anhydrase by Br-MBS has been shown to have anti-cancer effects, as it leads to a decrease in the pH of cancer cells, which can induce apoptosis.
Biochemical and Physiological Effects:
Br-MBS has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and alteration of pH in cells. It has also been shown to have anti-inflammatory effects, as it inhibits the production of prostaglandins, which are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of Br-MBS is its ability to inhibit carbonic anhydrase activity, which makes it a useful tool for studying the physiological processes that involve this enzyme. However, one limitation of Br-MBS is its potential toxicity, as it has been shown to induce cell death in some cell types. Therefore, caution should be taken when using Br-MBS in lab experiments.
将来の方向性
There are several potential future directions for research involving Br-MBS. One area of interest is the development of Br-MBS derivatives that have improved selectivity and efficacy. Another potential direction is the study of the effects of Br-MBS on other physiological processes, such as ion transport and neurotransmitter release. Additionally, the potential use of Br-MBS as an anti-cancer agent warrants further investigation, particularly in the development of novel therapeutic strategies that utilize Br-MBS and its derivatives.
合成法
Br-MBS can be synthesized through a multi-step process involving the reaction of 4-bromo-2-methylphenylamine with para-toluenesulfonyl chloride in the presence of a base, followed by the reaction with methyl magnesium bromide. The final product is obtained through the reaction of the intermediate with sulfuric acid and water.
特性
分子式 |
C14H14BrNO2S |
|---|---|
分子量 |
340.24 g/mol |
IUPAC名 |
N-(4-bromo-2-methylphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-5-3-4-6-14(10)19(17,18)16-13-8-7-12(15)9-11(13)2/h3-9,16H,1-2H3 |
InChIキー |
SHARYZLYXKXVLD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
正規SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-Methoxybenzoyl)amino]-3-methylphenyl 2-methoxybenzoate](/img/structure/B290635.png)

![4-[(2-Methoxybenzoyl)oxy]-2-methylphenyl 2-methoxybenzoate](/img/structure/B290637.png)
![N-{2-chloro-4-[(2-methoxybenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B290641.png)

